molecular formula C10H6Cl8 B12702234 4,7-Methano-1H-indene, 1,2,3,4,5,6,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-, (1R,2S,3S,3aR,4S,7S,7aR)-rel- CAS No. 184654-63-5

4,7-Methano-1H-indene, 1,2,3,4,5,6,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-, (1R,2S,3S,3aR,4S,7S,7aR)-rel-

Cat. No.: B12702234
CAS No.: 184654-63-5
M. Wt: 409.8 g/mol
InChI Key: UCLSMRUQRKTEHR-UHFFFAOYSA-N
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Description

4,7-Methano-1H-indene, 1,2,3,4,5,6,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-, (1R,2S,3S,3aR,4S,7S,7aR)-rel- is a complex organic compound characterized by its unique structure and multiple chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-1H-indene, 1,2,3,4,5,6,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-, (1R,2S,3S,3aR,4S,7S,7aR)-rel- typically involves multiple steps, including the chlorination of precursor compounds and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes and the use of specialized equipment to handle the reactive intermediates. Optimization of reaction conditions and purification techniques are essential for producing the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of chlorine atoms or addition of hydrogen atoms.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce less chlorinated or hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple chlorine atoms make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activity, including antimicrobial or anticancer properties.

Medicine

In medicine, the compound or its derivatives could be investigated for therapeutic applications, such as drug development or as diagnostic agents.

Industry

In industry, this compound may be used in the production of specialty chemicals, polymers, or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated indenes and related structures with varying degrees of chlorination and hydrogenation.

Uniqueness

The uniqueness of 4,7-Methano-1H-indene, 1,2,3,4,5,6,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-, (1R,2S,3S,3aR,4S,7S,7aR)-rel- lies in its specific arrangement of chlorine atoms and its potential reactivity, making it a valuable compound for various applications.

Properties

CAS No.

184654-63-5

Molecular Formula

C10H6Cl8

Molecular Weight

409.8 g/mol

IUPAC Name

1,3,4,5,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene

InChI

InChI=1S/C10H6Cl8/c11-4-1-2(5(12)7(4)14)9(16)8(15)6(13)3(1)10(9,17)18/h1-5,7H

InChI Key

UCLSMRUQRKTEHR-UHFFFAOYSA-N

Canonical SMILES

C12C(C(C(C1Cl)Cl)Cl)C3(C(=C(C2C3(Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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